molecular formula C5H6OS B13025291 2H-Thiopyran-3(6H)-one CAS No. 29431-30-9

2H-Thiopyran-3(6H)-one

Cat. No.: B13025291
CAS No.: 29431-30-9
M. Wt: 114.17 g/mol
InChI Key: LFRAZHPZBTYCQY-UHFFFAOYSA-N
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Description

2H-Thiopyran-3(6H)-one is a heterocyclic compound containing sulfur It is part of the thiopyran family, which is characterized by a six-membered ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiopyran-3(6H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dicarbonyl compounds with sulfur sources under acidic conditions. For example, the reaction of 1,3-diketones with hydrogen sulfide in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2H-Thiopyran-3(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiopyran derivatives .

Scientific Research Applications

2H-Thiopyran-3(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Thiopyran-3(6H)-one and its derivatives often involves interaction with biological macromolecules. For example, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. In medicinal chemistry, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Uniqueness: 2H-Thiopyran-3(6H)-one is unique due to its specific ring structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties.

Properties

CAS No.

29431-30-9

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

IUPAC Name

2H-thiopyran-5-one

InChI

InChI=1S/C5H6OS/c6-5-2-1-3-7-4-5/h1-2H,3-4H2

InChI Key

LFRAZHPZBTYCQY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)CS1

Origin of Product

United States

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